molecular formula C11H15BrO B14083474 1-(4-Bromophenyl)pentan-1-ol CAS No. 76287-54-2

1-(4-Bromophenyl)pentan-1-ol

Cat. No.: B14083474
CAS No.: 76287-54-2
M. Wt: 243.14 g/mol
InChI Key: YEQYKXAXIPLBSH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pentan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(4-bromophenyl)pentan-1-one using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Bromophenyl)pentan-1-one or 1-(4-Bromophenyl)pentanoic acid.

    Reduction: 1-(4-Bromophenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)pentan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)pentan-1-ol
  • 1-(4-Fluorophenyl)pentan-1-ol
  • 1-(4-Methylphenyl)pentan-1-ol

Comparison: 1-(4-Bromophenyl)pentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

76287-54-2

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(4-bromophenyl)pentan-1-ol

InChI

InChI=1S/C11H15BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3

InChI Key

YEQYKXAXIPLBSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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